

Initial Studies and Discovery of SB24011: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB24011

Cat. No.: B12382493

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This document provides a comprehensive overview of the initial research and discovery of **SB24011**, a novel small-molecule inhibitor of the STING-TRIM29 protein-protein interaction. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

SB24011 is a first-in-class small molecule that enhances the stimulator of interferon genes (STING) signaling pathway, a critical component of the innate immune system. The discovery of **SB24011** stems from a targeted approach to upregulate STING protein levels by inhibiting its degradation. The E3 ubiquitin ligase TRIM29 has been identified as a key negative regulator of STING, promoting its proteasomal degradation. By disrupting the interaction between STING and TRIM29, **SB24011** offers a novel strategy to boost anti-tumor immunity.

Discovery and Chemical Properties

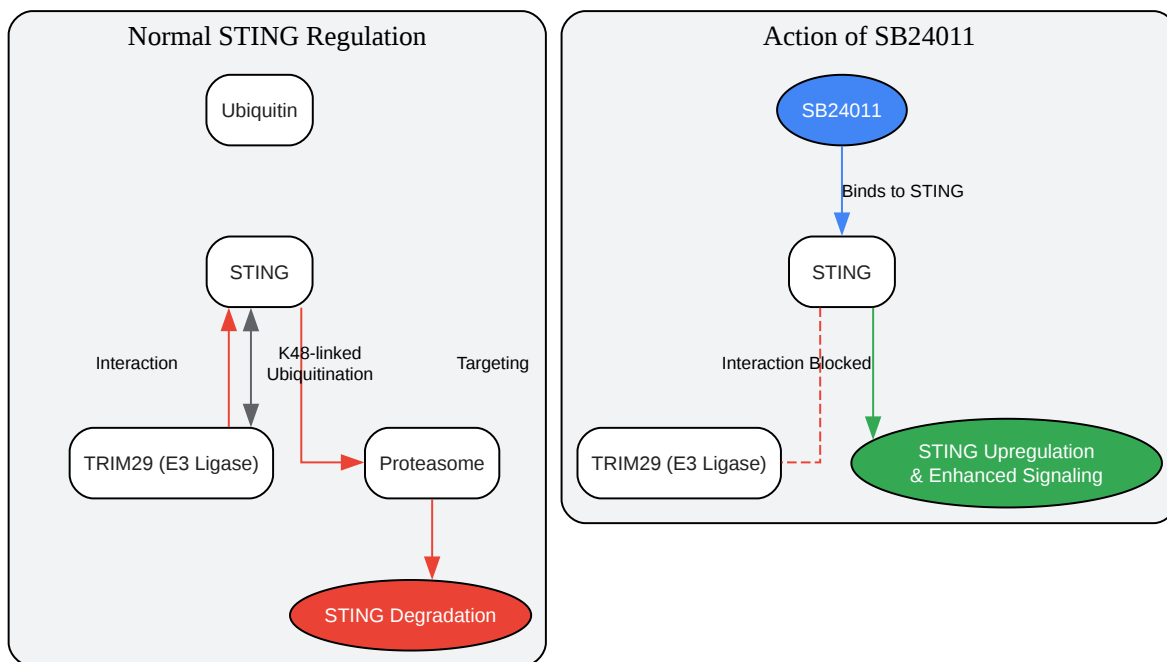
SB24011 was identified through a high-throughput screening of an in-house library of 6,000 drug-like compounds based on privileged substructures in a diversity-oriented synthesis (pDOS) approach.^[1] The screening assay was designed to detect inhibitors of the STING-TRIM29 interaction. **SB24011** emerged as a lead compound with a tetra-substituted Δ^5 -2-oxopiperazine core, a structure known to mimic β -turn motifs in proteins.^[1]

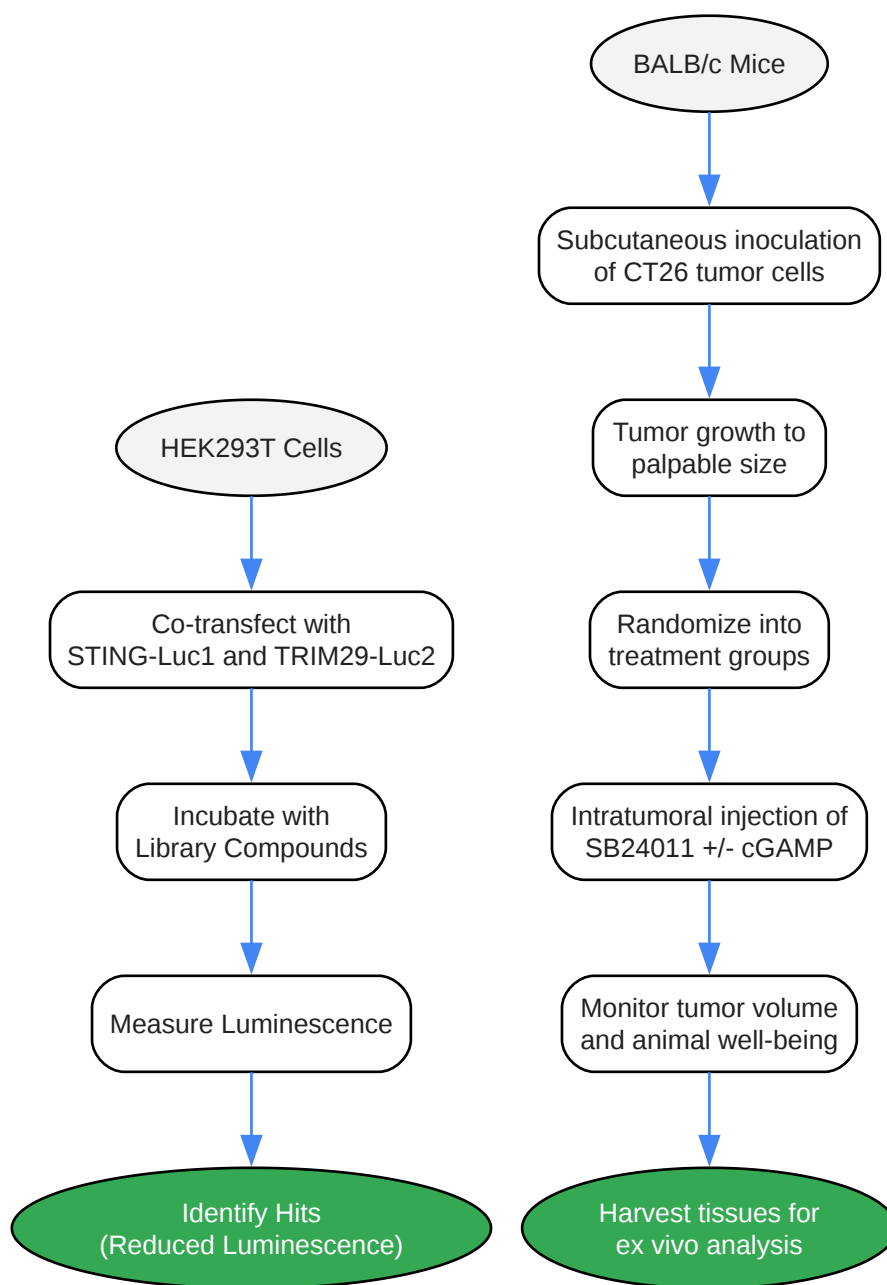
Table 1: Chemical and Physical Properties of **SB24011**

Property	Value	Source
Chemical Structure	Tetra-substituted Δ^5 -2-oxopiperazine skeleton	[1]
Molecular Target	STING-TRIM29 protein-protein interaction	[2][3]
IC50	3.85 μ M (in luciferase complementation assay)	[1][2]

Mechanism of Action

SB24011 functions by binding to STING and inducing its thermal destabilization within the cellular context.[2] This binding allosterically inhibits the interaction between STING and its E3 ligase, TRIM29.[2][4] The inhibition of this interaction prevents the TRIM29-mediated K48-linked ubiquitination and subsequent proteasomal degradation of STING.[2][4] Consequently, cellular levels of STING protein are increased, leading to an amplified downstream immune response upon activation by STING agonists like cGAMP.[2][4] Studies have shown that **SB24011** treatment does not affect the mRNA levels of STING, confirming its post-transcriptional mechanism of action.[4]





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- To cite this document: BenchChem. [Initial Studies and Discovery of SB24011: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382493#initial-studies-and-discovery-of-sb24011]

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